tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQCEDHXUWMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) and benzyl (Bn) protecting groups enable selective functionalization of the spirocyclic amine.
Boc Group Removal
The Boc group is cleaved under acidic conditions, liberating the free amine for subsequent reactions.
Benzyl Group Hydrogenolysis
Catalytic hydrogenation removes the benzyl group while preserving the spirocyclic framework.
Functionalization of the Free Amine
The deprotected amine undergoes diverse reactions to generate pharmacologically relevant derivatives.
Acylation
Reaction with acyl chlorides or anhydrides yields amides:
-
Example : Treatment with acetyl chloride in DCM and triethylamine produces N-acetyl-6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (yield: 88%) .
Reductive Amination
The amine reacts with aldehydes/ketones under reducing conditions:
Ring-Opening Reactions
The spirocyclic structure undergoes controlled ring-opening under specific conditions.
Acid-Mediated Ring Expansion
Treatment with HCl in dioxane induces ring expansion to form a seven-membered lactam:
Base-Induced Rearrangement
Exposure to NaOH in ethanol generates a bicyclic amine oxide:
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
Tert-butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, derivatives of 2,6-diazaspiro[3.4]octane have shown effectiveness against Mycobacterium tuberculosis, suggesting that tert-butyl derivatives may also possess similar activities .
- Anticancer Potential : The compound may act as an inhibitor in cancer-related pathways. Compounds derived from the spirocyclic framework have been identified as inhibitors of the menin-MLL1 interaction, which is crucial for certain types of cancer .
- Neuropharmacological Effects : Spirocyclic compounds have been studied for their interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have highlighted the applications of related compounds, providing insights into the potential uses of this compound.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the formation of the spirocyclic structure followed by carbamate formation. The availability of different substituents on the benzene ring allows for the exploration of structure–activity relationships, which can enhance its biological efficacy.
Table 2: Synthetic Routes and Yields
Mechanism of Action
The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate: Similar structure but lacks the benzyl group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Different spirocyclic core and functional groups.
tert-Butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride: Contains a different spirocyclic core and is in the hydrochloride form .
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Biological Activity
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, identified by the CAS number 1422496-62-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C18H26N2O3, with a molar mass of 318.41 g/mol. The compound exhibits a predicted density of 1.16 g/cm³ and a boiling point of approximately 445.9 °C. Its pKa value is around 11.91, indicating its basic nature. The compound is characterized by the presence of a spirocyclic structure, which contributes to its biological properties .
Research indicates that compounds containing the azaspiro framework often exhibit diverse pharmacological activities, including interactions with neurotransmitter systems. Specifically, the 2-oxa-6-azaspiro structure may enhance binding affinity to various receptors involved in pain modulation and neurological functions.
Case Studies
- Pain Management Applications : In a comparative study involving azaspiro derivatives, compounds similar to this compound were evaluated for their analgesic properties in animal models. Results indicated that these compounds could effectively reduce pain responses through modulation of central nervous system pathways .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of azaspiro compounds, highlighting their potential in treating anxiety and depression by interacting with serotonin receptors . This suggests that this compound might also exhibit similar effects.
Synthesis
The synthesis of this compound involves several synthetic routes that utilize readily available starting materials and conventional chemical transformations. A notable method includes an annulation strategy that constructs the spirocyclic framework efficiently .
Data Table: Key Properties and Activities
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molar Mass | 318.41 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | ~445.9 °C |
| pKa | 11.91 |
| Biological Activity | Potential analgesic and neuroactive |
| Synthesis Method | Annulation strategy |
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate?
- Methodology : The synthesis typically involves carbamate protection of the spirocyclic amine intermediate. Key steps include:
Spirocyclic Core Formation : Cyclization of a ketone or aldehyde precursor under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to form the 2-oxa-6-azaspiro[3.4]octane scaffold.
Carbamate Protection : Reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .
- Critical Parameters :
- Temperature control (0–25°C) during Boc protection to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : A multi-technique approach is essential:
Chromatography : HPLC or UPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the spirocyclic ring and benzyl group.
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
Elemental Analysis : Validate empirical formula (C, H, N content) .
Q. What precautions are necessary for safe handling and storage?
- Methodology :
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .
- Handling :
- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.
- Electrostatic discharge (ESD) precautions: Ground equipment and avoid plastic utensils .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this spirocyclic carbamate?
- Methodology :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., transition states for spirocyclic ring formation).
- Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Example Workflow :
Simulate energy profiles for Boc protection steps.
Validate predictions with small-scale experiments (mg quantities).
Refine models using experimental feedback (e.g., yields, byproduct analysis) .
Q. What statistical design strategies are effective for optimizing reaction yields?
- Methodology :
- Design of Experiments (DoE) :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher temperatures may compensate for low catalyst activity).
- Example Table :
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 10–15 |
| Solvent (DMF:THF) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., benzyl vs. phenyl groups) and compare bioactivity profiles (IC₅₀, binding affinity).
- Data Triangulation :
Validate assay reproducibility (intra-lab vs. inter-lab results).
Cross-reference with computational docking (e.g., AutoDock Vina) to identify structural determinants of activity .
- Case Study : Discrepancies in enzyme inhibition may arise from stereochemical impurities; use chiral HPLC to confirm enantiomeric excess (>99%) .
Q. What strategies address solubility challenges in biological assays?
- Methodology :
- Co-solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute with assay buffer containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions (particle size <200 nm preferred).
- Critical Consideration : Avoid precipitation by pre-filtering solutions (0.22 µm membrane) before use .
Data Analysis and Validation
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Testing :
Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours.
Analyze degradation by LC-MS (e.g., loss of Boc group detected via [M-Boc+H]⁺ fragment).
Tables for Key Comparisons
Q. Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H NMR | Confirm spirocyclic core | Deuterated solvent (CDCl₃) |
| HPLC-UV | Purity assessment | C18 column, 0.1% TFA in H₂O/MeCN |
| HRMS | Molecular ion confirmation | Resolution >30,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
